molecular formula C23H25BrN2O4 B3300674 (2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 903585-23-9

(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B3300674
CAS No.: 903585-23-9
M. Wt: 473.4 g/mol
InChI Key: JMKNECTZLPQKGY-MOSHPQCFSA-N
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Description

The compound (2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, including a bromophenyl group, a hydroxyethyl piperazine moiety, and a hydroxy group, suggests that this compound could participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Bromophenyl Group: This step might involve bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced using suitable alkylating agents.

    Final Functionalization: The hydroxyethyl group can be introduced through reactions with ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to carbonyl compounds using reagents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzofuran derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one would depend on its specific biological target. Generally, compounds with benzofuran cores can interact with various enzymes or receptors, modulating their activity. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the bromophenyl group might enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one: is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O4/c1-15-11-19(28)18(14-26-7-5-25(6-8-26)9-10-27)23-21(15)22(29)20(30-23)13-16-3-2-4-17(24)12-16/h2-4,11-13,27-28H,5-10,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKNECTZLPQKGY-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)Br)O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 3
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 4
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 5
Reactant of Route 5
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 6
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one

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